
2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione
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Overview
Description
2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione is a complex organic compound known for its unique chemical structure and properties This compound is part of the naphthoquinone family, which is characterized by a naphthalene ring system with quinone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized to form higher oxidation state compounds.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction can produce hydroquinone compounds. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Scientific Research Applications
Table 1: Structural Features of 2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione
Feature | Description |
---|---|
Naphthalene Backbone | Provides a stable aromatic structure |
Morpholine Ring | Enhances solubility and biological activity |
Trifluoromethyl Group | Increases lipophilicity and potential interactions |
Anticancer Activity
Research indicates that derivatives of naphthoquinone, including this compound, exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
A study demonstrated that the compound exhibited cytotoxic effects against human breast cancer cells (MCF-7), with IC50 values indicating potent activity. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. The trifluoromethyl group enhances its interaction with bacterial membranes, making it effective against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Activity
In vitro studies reported that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. For instance, it has shown promise as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes.
Table 2: Biological Activities of this compound
Activity Type | Target Organism/Enzyme | Observed Effect | Reference |
---|---|---|---|
Anticancer | MCF-7 (breast cancer cells) | Cytotoxicity (IC50) | |
Antimicrobial | Staphylococcus aureus | MIC comparable to antibiotics | |
Enzyme Inhibition | Carbonic Anhydrase | Inhibition observed |
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. The unique structure allows for further modifications that can enhance its biological activity or alter its pharmacokinetic properties.
Synthesis Overview
- Starting Materials : Naphthoquinone derivatives and morpholine.
- Reagents : Use of trifluoromethylating agents.
- Conditions : Reflux in suitable solvents under inert atmosphere.
Mechanism of Action
The mechanism of action of 2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical environment. The presence of the trifluoromethyl group enhances its binding affinity and specificity towards certain biological targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione: Similar structure but with a chloro group instead of a morpholino group.
2-Morpholino-3-((3-(methyl)phenyl)amino)naphthalene-1,4-dione: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The uniqueness of 2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione lies in its combination of the morpholino and trifluoromethyl-substituted phenylamino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its antiproliferative effects against various cancer cell lines, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure
The compound features a naphthoquinone core, which is known for its biological activity. The presence of a morpholino group and a trifluoromethylphenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of this compound against several cancer cell lines. The compound was tested against human prostate (DU-145), breast (MCF-7), and bladder (T24) cancer cells. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics such as doxorubicin.
Table 1: Antiproliferative Activity of this compound
The mechanism underlying the antiproliferative activity of this compound involves the induction of apoptosis in cancer cells. Studies have shown that treatment with the compound leads to increased expression of pro-apoptotic genes and downregulation of anti-apoptotic proteins. Additionally, it has been suggested that the compound may exert oxidative stress on cancer cells, disrupting redox homeostasis.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the naphthoquinone scaffold significantly impact biological activity. The trifluoromethyl group is believed to enhance the electron-withdrawing properties of the phenyl ring, improving the compound's interaction with cellular targets.
Table 2: Structure-Activity Relationships
Modification | Effect on Activity |
---|---|
Trifluoromethyl group | Increased cytotoxicity |
Morpholino substitution | Enhanced solubility |
Naphthoquinone core | Core requirement for activity |
Case Studies
Several case studies have documented the efficacy of similar naphthoquinone derivatives in preclinical models. For instance, a study demonstrated that a related compound exhibited significant tumor growth inhibition in vivo using male Ehrlich tumor-bearing Balb/c mice, highlighting the potential for further development into therapeutic agents.
Properties
IUPAC Name |
2-morpholin-4-yl-3-[3-(trifluoromethyl)anilino]naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3/c22-21(23,24)13-4-3-5-14(12-13)25-17-18(26-8-10-29-11-9-26)20(28)16-7-2-1-6-15(16)19(17)27/h1-7,12,25H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDVWPPTAYPKPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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